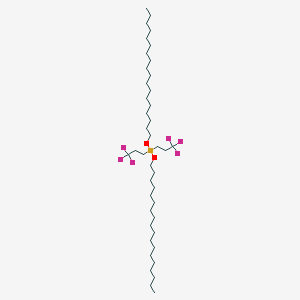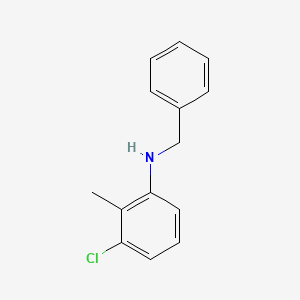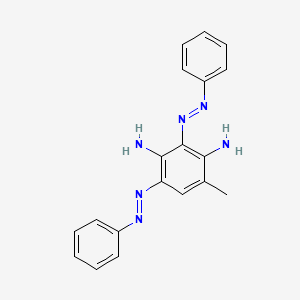![molecular formula C16H18S2 B14507438 Benzene, 1,1'-[butylidenebis(thio)]bis- CAS No. 64269-39-2](/img/structure/B14507438.png)
Benzene, 1,1'-[butylidenebis(thio)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[butylidenebis(thio)]bis-: is an organic compound with the molecular formula C16H18S2 It is a derivative of benzene, where two benzene rings are connected by a butylidene bridge with sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[butylidenebis(thio)]bis- typically involves the reaction of benzene derivatives with butylidene and sulfur-containing reagents. One common method is the ortho-lithiation of benzenethiol using butyl lithium (BuLi), followed by sulfidation . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for Benzene, 1,1’-[butylidenebis(thio)]bis- are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,1’-[butylidenebis(thio)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[butylidenebis(thio)]bis- has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-[butylidenebis(thio)]bis- involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Benzene, 1,1’-butylidenebis-: (C16H18)
Benzene, 1,1’-(1-butenylidene)bis-: (C16H16)
Comparison:
- The sulfur atoms in Benzene, 1,1’-[butylidenebis(thio)]bis- allow for additional reactivity, such as oxidation and reduction, which are not possible in the sulfur-free analogs .
Benzene, 1,1’-[butylidenebis(thio)]bis-: is unique due to the presence of sulfur atoms, which impart distinct chemical properties compared to its analogs without sulfur.
Propiedades
Número CAS |
64269-39-2 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-phenylsulfanylbutylsulfanylbenzene |
InChI |
InChI=1S/C16H18S2/c1-2-9-16(17-14-10-5-3-6-11-14)18-15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
Clave InChI |
NATXDJXEIIDDHS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


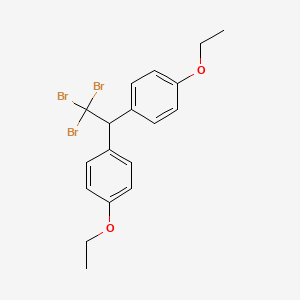


![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)
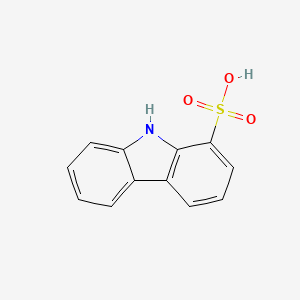




![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
